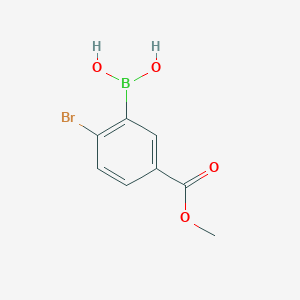
(3-Methoxypropyl)ZINC chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is known for its unique chemical properties and reactivity, making it a valuable reagent in organic synthesis and other applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (3-Methoxypropyl)ZINC chloride can be synthesized through the reaction of 3-methoxypropyl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the zinc reagent. The reaction conditions often involve refluxing the mixture to ensure complete conversion of the starting materials .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. Large-scale production may also involve continuous flow reactors to optimize the reaction efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions: (3-Methoxypropyl)ZINC chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom acts as a nucleophile, replacing other functional groups in organic molecules.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Reagents: Common reagents used with this compound include palladium catalysts, boronic acids, and halides.
Conditions: These reactions typically require an inert atmosphere, moderate to high temperatures, and the presence of a base to facilitate the coupling process.
Major Products: The major products formed from these reactions are often complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Applications De Recherche Scientifique
(3-Methoxypropyl)ZINC chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals and therapeutic agents.
Industry: It is employed in the production of fine chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of (3-Methoxypropyl)ZINC chloride involves its role as a nucleophile in substitution and coupling reactions. The zinc atom in the compound facilitates the transfer of the 3-methoxypropyl group to other molecules, forming new chemical bonds. This process often involves the activation of the zinc reagent by a catalyst, such as palladium, which enhances its reactivity and selectivity .
Comparaison Avec Des Composés Similaires
(3-Methoxypropyl)magnesium chloride: Another organometallic compound with similar reactivity but different metal center.
(3-Methoxypropyl)lithium: A lithium-based reagent with higher reactivity but less stability compared to the zinc compound.
Uniqueness: (3-Methoxypropyl)ZINC chloride is unique due to its balanced reactivity and stability, making it a versatile reagent in organic synthesis. Unlike its magnesium and lithium counterparts, it offers a milder reaction profile, reducing the risk of side reactions and improving the overall yield of the desired products .
Propriétés
IUPAC Name |
chlorozinc(1+);1-methoxypropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9O.ClH.Zn/c1-3-4-5-2;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZCDLVXXBOXBK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC[CH2-].Cl[Zn+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClOZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![8-Butyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6302340.png)




